molecular formula C13H14N2O B021327 4-Pentyloxyphthalonitrile CAS No. 106943-83-3

4-Pentyloxyphthalonitrile

Cat. No.: B021327
CAS No.: 106943-83-3
M. Wt: 214.26 g/mol
InChI Key: LEYRHJFOAFEIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyloxyphthalonitrile, also known as 1,2-Dicyano-4-pentyloxybenzene, is an organic compound with the molecular formula C13H14N2O. It is a derivative of phthalonitrile, characterized by the presence of a pentyloxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentyloxyphthalonitrile can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophthalonitrile with pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the nitro group with the pentyloxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Pentyloxyphthalonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Nucleophilic Substitution: Substituted phthalonitriles with various functional groups.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

4-Pentyloxyphthalonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Pentyloxyphthalonitrile involves its interaction with various molecular targets and pathways. In polymerization reactions, the nitrile groups undergo cross-linking to form a densely cross-linked network, contributing to the material’s thermal and mechanical properties. The presence of the pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications .

Comparison with Similar Compounds

4-Pentyloxyphthalonitrile can be compared with other phthalonitrile derivatives, such as:

    4-Methoxyphthalonitrile: Contains a methoxy group instead of a pentyloxy group, leading to differences in solubility and reactivity.

    4-Ethoxyphthalonitrile: Contains an ethoxy group, which also affects its chemical properties and applications.

    4-Butoxyphthalonitrile: Similar to this compound but with a shorter alkyl chain, influencing its physical and chemical characteristics.

The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between solubility and reactivity, making it suitable for various specialized applications .

Properties

IUPAC Name

4-pentoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-3-4-7-16-13-6-5-11(9-14)12(8-13)10-15/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRHJFOAFEIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336995
Record name 4-Pentyloxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106943-83-3
Record name 4-Pentyloxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyloxyphthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentyloxyphthalonitrile
Reactant of Route 2
Reactant of Route 2
4-Pentyloxyphthalonitrile
Reactant of Route 3
Reactant of Route 3
4-Pentyloxyphthalonitrile
Reactant of Route 4
Reactant of Route 4
4-Pentyloxyphthalonitrile
Reactant of Route 5
Reactant of Route 5
4-Pentyloxyphthalonitrile
Reactant of Route 6
Reactant of Route 6
4-Pentyloxyphthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.